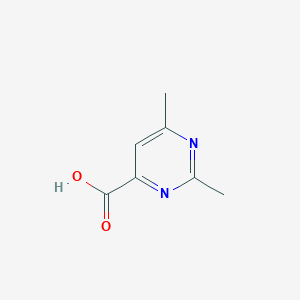

2,6-Dimethylpyrimidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-3-6(7(10)11)9-5(2)8-4/h3H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFSYMKFEOQWAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pyrimidine Core: A Foundation of Biology and Chemistry

An In-Depth Technical Guide to the History and Discovery of Pyrimidine-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of pyrimidine-4-carboxylic acids, from their historical roots in the broader discovery of pyrimidine chemistry to their current role as pivotal scaffolds in modern drug discovery and materials science. We will explore the key milestones, synthetic evolution, physicochemical properties, and diverse biological applications of this important class of heterocyclic compounds.

The pyrimidine ring is a foundational heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3.[1] This simple six-membered ring is of immense biological significance, forming the core structure of the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[2] Beyond its central role in genetics, the pyrimidine scaffold is found in essential vitamins like thiamine (vitamin B1) and is a recurring motif in a vast array of synthetic compounds with significant therapeutic applications, including antiviral and anticancer agents.[2][3][4]

Pyrimidine-4-carboxylic acid, a derivative featuring a carboxylic acid group at the 4-position, represents a particularly versatile and valuable member of this family. This functional group provides a reactive handle for a wide range of chemical modifications, making it an essential building block for constructing more complex, biologically active molecules.[3]

A Historical Journey: From Uric Acid to a Synthetic Scaffold

The story of pyrimidine-4-carboxylic acid is intrinsically linked to the broader history of pyrimidine chemistry, which began long before this specific derivative was isolated.

-

Early 19th Century: The earliest encounters with pyrimidine-like structures came from the study of natural products. In 1818, Brugnatelli isolated alloxan, a pyrimidine derivative, through the oxidation of uric acid.[5] These early derivatives were known, but their underlying heterocyclic structure was not yet understood.[2]

-

The First Syntheses (1870s-1880s): The first laboratory synthesis of a pyrimidine compound was achieved in 1879 by Grimaux, who prepared barbituric acid from urea and malonic acid.[2] This marked a pivotal moment, moving pyrimidines from the realm of natural product isolation to synthetic chemistry. The systematic study of this class of compounds began in earnest in 1884 with the work of Pinner, who developed a method for synthesizing derivatives by condensing amidines with ethyl acetoacetate. It was Pinner who first coined the name "pyrimidin" in 1885.[2]

-

Isolation of the Parent Ring (1900): The parent pyrimidine compound itself was not prepared until 1900, when Gabriel and Colman synthesized it by converting 2,4,6-trichloropyrimidine (derived from barbituric acid) via reduction with zinc dust.[2]

-

Emergence of Pyrimidine-4-Carboxylic Acid: The specific discovery of pyrimidine-4-carboxylic acid is not marked by a single seminal event but rather by its gradual emergence as a critical synthetic intermediate.[6][7] As synthetic methodologies for creating diverse pyrimidine derivatives expanded in the 20th century, the utility of the carboxylic acid functional group at the C4 position became increasingly apparent. Its value lies in its ability to be readily converted into esters, amides, and other functional groups, providing a gateway to vast libraries of novel compounds for biological screening.[8][9]

Physicochemical and Spectroscopic Profile

The utility of pyrimidine-4-carboxylic acid in a laboratory setting is defined by its physical and chemical properties. It is a stable, moderately soluble compound, which facilitates its handling and incorporation into a variety of reaction conditions.[3]

Table 1: Physicochemical Properties of Pyrimidine-4-Carboxylic Acid and a Key Derivative.

| Property | Pyrimidine-4-carboxylic acid | 6-Oxo-3H-pyrimidine-4-carboxylic acid |

| CAS Number | 31462-59-6[3][10] | 6299-87-2[11] |

| Molecular Formula | C₅H₄N₂O₂[3][10] | C₅H₄N₂O₃[11] |

| Molecular Weight | 124.10 g/mol [3][10] | 140.10 g/mol [11] |

| Appearance | White solid[3] | White to off-white powder[11] |

| Melting Point | Not consistently reported | 268-270 °C[11] |

| Solubility | Moderately soluble in water; Soluble in DMF (~5 mg/ml) and DMSO (~20 mg/ml)[3][12] | Data not widely available |

Spectroscopic Characterization

The structural elucidation of pyrimidine-4-carboxylic acids and their derivatives relies on standard analytical techniques:

-

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of these compounds. Studies have shown that the fragmentation routes are heavily influenced by the nature of substituents, particularly at the 2-position of the pyrimidine ring.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the substitution pattern on the pyrimidine ring.[14][15]

-

Infrared (IR) and UV Spectroscopy: These techniques are used to identify key functional groups (like the carboxylic acid C=O and O-H stretches in IR) and conjugated systems within the molecule.[15]

Synthetic Methodologies: Building the Core

The synthesis of the pyrimidine ring is a well-established field of heterocyclic chemistry, with numerous methods developed over the past century. As a class, pyrimidines are typically synthesized by the cyclization of a β-dicarbonyl compound with an N-C-N containing molecule, such as urea, thiourea, or an amidine.[2][11]

Foundational Synthesis: The Principal Synthesis

The most common approach involves the condensation of a three-carbon component with a reagent providing the N1-C2-N3 fragment of the ring.

Caption: General workflow for the principal synthesis of pyrimidine rings.

Experimental Protocol: Synthesis of a Pyrimidine-4-Carboxylate Derivative

This protocol is a representative example based on established condensation methodologies for constructing the pyrimidine core.

Objective: To synthesize Ethyl 2-amino-6-methylpyrimidine-4-carboxylate.

Materials:

-

Ethyl acetoacetate (1 equivalent)

-

Guanidine hydrochloride (1 equivalent)

-

Sodium ethoxide (2 equivalents)

-

Absolute Ethanol

-

Diethyl ether

-

Hydrochloric acid (for neutralization)

Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add guanidine hydrochloride, followed by the dropwise addition of ethyl acetoacetate.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The sodium ethoxide acts as a base to deprotonate the guanidine and facilitate the condensation reaction with the β-ketoester (ethyl acetoacetate). Refluxing provides the necessary activation energy for the cyclization to occur.

-

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

-

Isolation: Resuspend the resulting solid residue in water and neutralize carefully with hydrochloric acid until the pH is approximately 7. The precipitated product will form.

-

Purification: Filter the crude product, wash with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

-

Self-Validation: The purity of the final compound should be assessed by measuring its melting point and confirmed using spectroscopic methods (NMR, MS). High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.[11]

-

Biological Activity and Applications in Drug Development

The pyrimidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives. It serves as a key building block in the synthesis of pharmaceuticals targeting a range of diseases.[1][3][4]

-

Anticancer Agents: Many pyrimidine derivatives function as antimetabolites, interfering with nucleic acid synthesis and thereby inhibiting the growth of rapidly dividing cancer cells.[5] The carboxylic acid handle allows for the attachment of various side chains that can enhance binding to target enzymes or receptors. Novel pyrimidine-4-carboxylic acid derivatives have been specifically investigated for their anti-tumor activity.[4][16]

-

Antiviral Therapies: The structural similarity of pyrimidines to the natural nucleobases makes them ideal candidates for antiviral drug design. Derivatives can act as inhibitors of viral polymerases or other enzymes essential for viral replication.[3][17]

-

Antimicrobial and Anti-inflammatory Agents: The pyrimidine core is present in numerous compounds with demonstrated antibacterial, antifungal, and anti-inflammatory properties.[1][4][14][17] Recent research has focused on creating hybrids of thieno[2,3-d]pyrimidine-4-carboxylic acids to develop new antimicrobial agents.[14]

-

Agrochemicals: Beyond pharmaceuticals, these compounds are used to formulate herbicides and fungicides, highlighting their broad impact on both human health and agriculture.[3][8][9]

Caption: The central role of the pyrimidine-4-carboxylic acid scaffold in various fields.

Conclusion and Future Outlook

From its origins in the foundational discoveries of heterocyclic chemistry, the pyrimidine-4-carboxylic acid framework has evolved into an indispensable tool for scientists. Its historical journey reflects the broader progress of organic synthesis, moving from isolation and basic characterization to rational design and application-driven development. The inherent versatility of the pyrimidine core, combined with the synthetic accessibility provided by the carboxylic acid functional group, ensures its continued prominence. As researchers seek to address complex challenges in medicine and agriculture, the design and synthesis of novel pyrimidine-4-carboxylic acid derivatives will undoubtedly remain a vibrant and productive area of investigation, leading to the discovery of next-generation therapeutics and advanced materials.[18]

References

-

Title: Pyrimidine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES - DAV University Source: DAV University URL: [Link]

-

Title: Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity Source: Semantic Scholar URL: [Link]

-

Title: PYRIMIDINE SYNTHESIS | PPTX - Slideshare Source: Slideshare URL: [Link]

-

Title: Pyrimidine Synthesis and Degradation - Biochemistry - Pharmacy 180 Source: Pharmacy 180 URL: [Link]

- Title: CA2025799A1 - Pyrimidine-4,6-dicarboxylic acid diamides, processes for their preparation and the use thereof, and pharmaceuticals based on these compounds - Google Patents Source: Google Patents URL

-

Title: 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem Source: PubChem URL: [Link]

-

Title: Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid Source: ScienceRise: Pharmaceutical Science URL: [Link]

-

Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Mass spectrometric study of some 4-pyrimidine carboxylic acids Source: PubMed URL: [Link]

- Title: US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position - Google Patents Source: Google Patents URL

-

Title: Review Writing on Synthesis of Pyrimidine and Its Biological Activity Source: Preprints.org URL: [Link]

-

Title: Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review Source: ResearchGate URL: [Link]

-

Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: GSC Advanced Research and Reviews URL: [Link]

-

Title: Physicochemical properties of some pyrimidine derivatives in some organic solvents Source: MedCrave online URL: [Link]

-

Title: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery Source: Taylor & Francis Online URL: [Link]

-

Title: Recent Advances in Pyrimidine-Based Drugs Source: PubMed Central (PMC) URL: [Link]

-

Title: PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW Source: PharmaTutor URL: [Link]

-

Title: Pyrimidine synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Pyrimidine Metabolism-Biochemistry - YouTube Source: YouTube URL: [Link]

-

Title: (PDF) Pyrimidine-4-carboxylic acid Source: ResearchGate URL: [Link]

- Title: US2422889A - Pyrimidine compounds and process - Google Patents Source: Google Patents URL

-

Title: Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative Source: ACS Omega URL: [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scbt.com [scbt.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 15. researchgate.net [researchgate.net]

- 16. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]

- 17. orientjchem.org [orientjchem.org]

- 18. tandfonline.com [tandfonline.com]

physicochemical properties of 2,6-dimethylpyrimidine-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-dimethylpyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Well-Characterized Molecule

This compound is a heterocyclic building block with significant potential in medicinal chemistry and agrochemical development. Its pyrimidine core is a prevalent scaffold in biologically active molecules, and this compound serves as a key intermediate in the synthesis of advanced therapeutics, including kinase inhibitors and antiviral agents.[1][2] For drug development professionals, a thorough understanding of a molecule's physicochemical properties is not merely academic; it is the foundation upon which formulation, pharmacokinetics, and ultimately, therapeutic efficacy are built.

This guide provides a comprehensive overview of the core . In the absence of extensive published experimental data for this specific molecule, we present a framework for its characterization, combining predicted values, data from structurally analogous compounds, and detailed, field-proven protocols for experimental determination. This approach empowers researchers to not only estimate the compound's behavior but also to generate the precise, high-quality data required for successful research and development.

Chemical Identity and Structure

A precise identification is the starting point for all subsequent characterization. The fundamental properties of this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 54198-74-2 | [1][4] |

| Molecular Formula | C₇H₈N₂O₂ | [1][3] |

| Molecular Weight | 152.15 g/mol | [1][4] |

| Canonical SMILES | CC1=CC(=NC(=N1)C)C(=O)O | [3] |

| InChI Key | MCFSYMKFEOQWAU-UHFFFAOYSA-N | [3] |

Chemical Structure:

Core Physicochemical Properties: A Data-Driven Analysis

This section details the key physicochemical parameters that govern the behavior of this compound in various environments. Where direct experimental data is unavailable, we provide data for the parent compound, pyrimidine-4-carboxylic acid , as a validated reference point and discuss the expected influence of the dimethyl substitution.

Acidity (pKa)

The acid dissociation constant (pKa) is arguably the most critical parameter for any ionizable drug candidate. It dictates the compound's charge state at a given pH, which in turn governs its solubility, membrane permeability, and receptor binding interactions.

-

Expected Behavior: The molecule possesses a carboxylic acid group, making it an acidic compound. It also has two basic nitrogen atoms within the pyrimidine ring, but their basicity is significantly reduced by the electron-withdrawing nature of the aromatic ring and the adjacent carboxyl group. The primary pKa of interest will be that of the carboxylic acid.

-

Analog Data: The experimental melting point of the parent compound, pyrimidine-4-carboxylic acid, is 229.8-231.9°C.[5]

-

Predicted pKa: For the parent pyrimidine-4-carboxylic acid, the predicted pKa is 2.81 ± 0.10 .[5]

-

Expert Insight: The two methyl groups at the 2 and 6 positions are electron-donating. This electronic effect will slightly destabilize the conjugate base (carboxylate), making the carboxylic acid less acidic. Therefore, the pKa of this compound is expected to be slightly higher than 2.81 . Computational prediction tools like those from ChemAxon or ACD/Labs are often used to estimate such values, with typical prediction errors (RMSE) around 0.5 to 1.1 pKa units.[6][7]

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or "greasiness." It is a key predictor of membrane permeability, protein binding, and metabolic stability.

-

Predicted Value: The predicted XlogP value for this compound is 0.6 .[3]

-

Interpretation: A LogP of 0.6 indicates a relatively balanced hydrophilic-lipophilic character. This value suggests the compound may have reasonable aqueous solubility while still possessing sufficient lipophilicity to engage with biological membranes, a favorable profile for many drug candidates.

Solubility

Solubility is the extent to which a compound dissolves in a solvent to give a homogeneous solution. For drug development, aqueous solubility at physiological pH is paramount for absorption and bioavailability.

-

Expected Behavior: As a carboxylic acid, the aqueous solubility of this compound will be highly pH-dependent. At pH values well below its pKa (e.g., pH 1-2), it will exist predominantly in its neutral, less soluble form. At pH values above its pKa, it will be in its ionized, more soluble carboxylate form.

-

Analog Data: The solubility of the parent compound, pyrimidine-4-carboxylic acid, has been determined in several solvents:[5][8]

-

PBS (pH 7.2): ~1 mg/mL

-

DMSO: ~20 mg/mL

-

Ethanol: ~0.25 mg/mL

-

-

Expert Insight: The addition of two methyl groups increases the lipophilicity of the molecule (as reflected in the positive XlogP). Consequently, the intrinsic aqueous solubility of this compound is expected to be lower than that of its parent compound. However, its solubility in organic solvents like DMSO may be comparable or slightly enhanced.

Melting Point

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces.

-

Analog Data: The melting point for the parent pyrimidine-4-carboxylic acid is 229.8-231.9°C .[5] For comparison, the related compound 2-Amino-4,6-dimethylpyrimidine has a melting point of 151-153 °C, illustrating the significant impact of functional group changes on crystal packing and intermolecular forces.[9]

-

Expert Insight: The addition of methyl groups can influence the melting point in complex ways by altering molecular symmetry and the efficiency of crystal packing. While a precise prediction is difficult without experimental data, the value is expected to be that of a stable, crystalline solid at room temperature.

Summary of Physicochemical Data

| Parameter | Predicted/Analog Value | Comments |

|---|---|---|

| Acidic pKa | > 2.81 (Predicted) | Based on the pKa of pyrimidine-4-carboxylic acid (2.81).[5] The methyl groups are expected to increase this value slightly. |

| XlogP | 0.6 (Predicted) | Indicates a balance of hydrophilic and lipophilic character.[3] |

| Aqueous Solubility | pH-dependent; likely < 1 mg/mL at pH 7.2 | Inferred from pyrimidine-4-carboxylic acid solubility (1 mg/mL).[5][8] Expected to be lower due to methyl groups. |

| Melting Point | Not available | The parent compound melts at ~230°C.[5] Expected to be a crystalline solid. |

Experimental Determination Protocols

Given the absence of published data, the ability to experimentally determine these properties is crucial. The following sections provide robust, self-validating protocols for key analyses.

Protocol: pKa Determination by Potentiometric Titration

This method relies on monitoring pH changes as a titrant of known concentration is added to the sample solution. The pKa can be determined from the inflection point of the resulting curve or, more accurately, from the pH at the half-equivalence point.[6][10]

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[6]

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low.

-

Dilute the stock solution into a vessel containing a known volume of purified water to a final concentration of approximately 1 mM.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[6]

-

Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of acids.[6]

-

-

Titration Procedure:

-

Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode.

-

Make the solution acidic by adding 0.1 M HCl until the pH is stable at ~pH 2.[6]

-

Begin the titration by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH).

-

Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[6]

-

Continue the titration until the pH reaches ~12.

-

-

Data Analysis (Half-Equivalence Point Method):

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

Identify the equivalence point, which is the point of maximum slope on the titration curve (the steepest part of the "S" shape).[10][11]

-

Determine the volume of titrant added to reach the half-equivalence point (half the volume of the equivalence point).

-

The pH at the half-equivalence point is equal to the pKa of the carboxylic acid, as at this point, the concentrations of the acid and its conjugate base are equal ([HA] = [A⁻]).[11][12]

-

-

Validation: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[6]

Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13] It involves agitating an excess of the solid compound in a solvent until equilibrium is reached, then measuring the concentration of the dissolved compound.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to several vials, each containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 1.2). The excess solid ensures that saturation is achieved.[13][14]

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.[7] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h); if the concentration does not change, equilibrium has been reached.[15]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let undissolved solids settle.

-

Separate the saturated supernatant from the excess solid. This must be done carefully to avoid disturbing the solid. Common methods include:

-

Centrifugation of the vial, followed by careful removal of the supernatant.

-

Filtration using a low-binding filter (e.g., a 0.22 µm PVDF syringe filter).[14]

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3][15]

-

A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

-

-

Validation: The experiment should be performed in at least triplicate for each solvent condition to ensure the results are reliable and reproducible.

Workflow for Shake-Flask Solubility Assay

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Conclusion

This compound is a valuable scaffold for chemical innovation. While direct experimental data on its physicochemical properties are sparse, a robust profile can be constructed through a combination of computational prediction, analysis of structural analogs, and rigorous experimental work. Its predicted pKa of >2.81, balanced lipophilicity (XlogP ≈ 0.6), and pH-dependent aqueous solubility make it a compound with a promising starting profile for drug discovery. By employing the standardized protocols detailed in this guide, researchers can confidently generate the high-quality data needed to advance their projects, transforming this promising building block into a well-characterized lead compound.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ChemicalBook. (2025). 4-Pyrimidinecarboxylic acid.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Journal of Chemical Education. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment.

- Oreate AI Blog. (2025). How to Determine Pka from Titration Curve.

- Study.com. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Cayman Chemical. (n.d.). Pyrimidine-4-Carboxylic Acid.

- PubChemLite. (n.d.). This compound (C7H8N2O2).

- MySkinRecipes. (n.d.). This compound.

- ChemAxon. (n.d.). How do predicted pKa and solubility values compare to reality?.

- ResearchGate. (2019). Scatter plots of the ChemAxon and ACD/Labs predictions for the....

- Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (n.d.). PMC.

- Sigma-Aldrich. (n.d.). This compound.

- MySkinRecipes. (n.d.). Product Description of this compound.

- Sigma-Aldrich. (n.d.). 2-Amino-4,6-dimethylpyrimidine.

- ChemicalBook. (n.d.). 2-Amino-4,6-dimethylpyrimidine.

- Journal of Cheminformatics. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.

- Sigma-Aldrich. (n.d.). This compound | 54198-74-2.

- Merck. (n.d.). This compound.

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-Pyrimidinecarboxylic acid | 31462-59-6 [chemicalbook.com]

- 6. chemaxon.com [chemaxon.com]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. 2-Amino-4,6-dimethylpyrimidine | 767-15-7 [chemicalbook.com]

- 10. forum.chemaxon.com [forum.chemaxon.com]

- 11. 2,6-Dimethoxypyrimidine-4-carboxylic acid | C7H8N2O4 | CID 2736210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemaxon.com [chemaxon.com]

- 15. docs.chemaxon.com [docs.chemaxon.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 2,6-Dimethylpyrimidine-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic characteristics of 2,6-dimethylpyrimidine-4-carboxylic acid. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopic analysis and data from analogous pyrimidine derivatives to present a detailed, predictive analysis. It is intended for researchers, scientists, and professionals in drug development, offering insights into the expected spectral features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section outlines the theoretical basis for the expected spectral behavior, detailed experimental protocols, and data interpretation strategies, providing a robust framework for the spectroscopic elucidation of this and similar heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in numerous biologically active molecules, and the carboxylic acid and methyl substituents offer key points for molecular interactions and further functionalization. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in pharmaceutical and chemical research. This guide provides a foundational understanding of its expected spectroscopic signature.

The molecular structure of this compound is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to show three distinct signals:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm . The broadness of the signal is due to hydrogen bonding and chemical exchange.

-

Pyrimidine Ring Proton (-CH=): There is one proton directly attached to the pyrimidine ring at the C5 position. This proton is in an electron-deficient aromatic system and is expected to resonate as a singlet in the range of 7.0-8.0 ppm .

-

Methyl Protons (-CH₃): The two methyl groups at the C2 and C6 positions are chemically equivalent due to the symmetry of the molecule. They will appear as a single, sharp singlet, integrating to six protons. The expected chemical shift is in the range of 2.5-3.0 ppm , deshielded by the adjacent nitrogen atoms in the pyrimidine ring.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for carboxylic acids as it can better solvate the compound and allow for the observation of the acidic proton.

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to molecular symmetry, five distinct carbon signals are expected:

-

Carboxylic Carbonyl Carbon (-COOH): This carbon is the most deshielded and is expected in the range of 165-175 ppm .

-

Pyrimidine Ring Carbons (C2, C4, C6):

-

C2 and C6: These carbons are equivalent and are attached to nitrogen and a methyl group. They are expected to appear in the region of 160-165 ppm .

-

C4: This carbon is attached to two nitrogen atoms and the carboxylic acid group, leading to a significant downfield shift, likely in the range of 165-170 ppm .

-

-

Pyrimidine Ring Carbon (C5): This carbon, bonded to a hydrogen, will be the most upfield of the ring carbons, expected around 110-120 ppm .

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons will give a single signal in the aliphatic region, expected around 20-25 ppm .

Experimental Protocol:

-

Sample Preparation: Dissolve 20-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent.

-

Instrument Parameters (100 MHz Spectrometer):

-

Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| -COOH | 10.0 - 13.0 (broad s, 1H) | 165 - 175 |

| C5-H | 7.0 - 8.0 (s, 1H) | 110 - 120 |

| C2-CH₃, C6-CH₃ | 2.5 - 3.0 (s, 6H) | 20 - 25 |

| C2, C6 | - | 160 - 165 |

| C4 | - | 165 - 170 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectrum:

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹ , which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[1]

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching will appear around 3000-3100 cm⁻¹ , while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹ (2850-2960 cm⁻¹ ).

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group. Conjugation with the pyrimidine ring may shift this to a slightly lower wavenumber.

-

C=N and C=C Stretch (Pyrimidine Ring): A series of medium to strong bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic pyrimidine ring.

-

C-O Stretch and O-H Bend: A medium intensity C-O stretching band is expected around 1200-1300 cm⁻¹ , and a broad O-H bending band may be observed around 920 cm⁻¹ .

Experimental Protocol:

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction and present the spectrum in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is 152.15 g/mol . A prominent molecular ion peak is expected at m/z = 152 .

-

Key Fragmentation Pathways:

-

Loss of -OH (M-17): A peak at m/z = 135 corresponding to the loss of a hydroxyl radical.

-

Loss of -COOH (M-45): A significant peak at m/z = 107 due to the loss of the entire carboxylic acid group.

-

Decarboxylation (M-44): Loss of CO₂, resulting in a peak at m/z = 108 .

-

Further fragmentation of the pyrimidine ring would lead to smaller fragments.

-

Caption: Predicted key fragmentation pathways in Mass Spectrometry.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electron Ionization (EI) is a common method that will induce fragmentation. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecule peak [M+H]⁺ at m/z = 153 .

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.

Expected UV-Vis Spectrum:

The pyrimidine ring is an aromatic system containing π electrons. The presence of the carboxylic acid and methyl groups will influence the electronic transitions.

-

π → π* Transitions: Strong absorptions are expected in the 200-280 nm range, characteristic of the aromatic pyrimidine ring. The exact position of the absorption maximum (λmax) will be sensitive to the solvent polarity.

-

n → π* Transitions: A weaker absorption band may be observed at a longer wavelength, typically above 280 nm , arising from the non-bonding electrons on the nitrogen and oxygen atoms.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Data Acquisition:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Scan Range: 200-400 nm.

-

Blank: Use the pure solvent as a reference.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic analysis of this compound. Based on the analysis of its structural features and comparison with analogous compounds, a clear and interpretable set of spectra is anticipated. The experimental protocols provided herein offer a standardized approach for acquiring high-quality data. While experimental verification is the ultimate goal, this in-depth guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related pyrimidine derivatives.

References

- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2,6-dimethylpyrimidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,6-dimethylpyrimidine-4-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals such as kinase inhibitors and antiviral agents.[1] This document, intended for researchers, scientists, and drug development professionals, details the core principles and practical considerations for the robust characterization of this molecule. We will explore ionization strategies, delve into predictable fragmentation patterns, and present a validated analytical workflow. The methodologies described herein are designed to ensure scientific integrity through self-validating protocols and are grounded in established principles of mass spectrometry.

Introduction: The Significance of this compound

This compound (MW: 152.15 g/mol , Formula: C₇H₈N₂O₂) is a heterocyclic building block of significant interest in medicinal chemistry.[1] Its rigid pyrimidine core, substituted with methyl and carboxylic acid moieties, provides a valuable scaffold for the development of targeted therapeutics. Accurate and detailed molecular analysis is paramount for ensuring the purity, stability, and characterization of this intermediate and its subsequent active pharmaceutical ingredients (APIs). Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide will provide the technical framework for developing and implementing a robust MS-based analytical method for this compound.

Foundational Principles: Ionization and Mass Analysis

The successful mass spectrometric analysis of any analyte begins with its efficient ionization. For a molecule like this compound, which possesses both a basic pyrimidine ring and an acidic carboxylic acid group, Electrospray Ionization (ESI) is the most suitable technique. ESI is a soft ionization method that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion.

Ionization Polarity: A Dichotomy of Choice

Due to its amphoteric nature, this compound can be analyzed in both positive and negative ion modes.

-

Positive Ion Mode: The nitrogen atoms in the pyrimidine ring are susceptible to protonation, leading to the formation of the protonated molecule, [M+H]⁺. The predicted m/z for this ion is 153.06586.[2] Adduct formation with common cations like sodium ([M+Na]⁺, predicted m/z 175.04780) and potassium ([M+K]⁺, predicted m/z 191.02174) is also highly probable.[2]

-

Negative Ion Mode: The carboxylic acid group readily loses a proton to form the deprotonated molecule, [M-H]⁻, with a predicted m/z of 151.05130.[2] This mode is often preferred for carboxylic acids due to the stability of the resulting carboxylate anion.[3]

The choice of polarity will depend on the specific analytical goals, such as sensitivity requirements and the desire to probe particular fragmentation pathways.

The Heart of the Matter: Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and impurity identification. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern that serves as a molecular fingerprint.

Proposed Fragmentation Pathway

Based on established fragmentation patterns of pyrimidine derivatives and carboxylic acids, we can predict the primary fragmentation pathways for this compound.[4][5]

Diagram: Proposed Fragmentation of [M+H]⁺

Caption: Proposed fragmentation of protonated this compound.

Diagram: Proposed Fragmentation of [M-H]⁻

Caption: Proposed fragmentation of deprotonated this compound.

Rationale for Fragmentation

-

Positive Ion Mode:

-

Loss of Water (H₂O): A common initial loss from protonated carboxylic acids, leading to the formation of an acylium ion.

-

Loss of Carbon Monoxide (CO): Subsequent fragmentation of the acylium ion can result in the loss of CO.

-

Loss of Acetonitrile (CH₃CN): Cleavage of the pyrimidine ring can lead to the neutral loss of acetonitrile.

-

-

Negative Ion Mode:

-

Decarboxylation (Loss of CO₂): The most characteristic fragmentation of deprotonated carboxylic acids, resulting in a highly stable carbanion.

-

Loss of a Methyl Radical (•CH₃): Subsequent fragmentation can involve the loss of a methyl radical from the pyrimidine ring.

-

Loss of Hydrogen Cyanide (HCN): Ring cleavage can also proceed via the elimination of HCN.

-

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the LC-MS/MS analysis of this compound.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to achieve a concentration range suitable for the instrument's linear dynamic range (e.g., 1 ng/mL to 1000 ng/mL).

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters

| Parameter | Positive Ion Mode | Negative Ion Mode |

| Ionization Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |

| Capillary Voltage | 3.5 kV | -3.0 kV |

| Cone Voltage | 30 V | -30 V |

| Desolvation Temp. | 350 °C | 350 °C |

| Desolvation Gas | Nitrogen, 800 L/hr | Nitrogen, 800 L/hr |

| Precursor Ion (m/z) | 153.1 | 151.1 |

| Collision Energy | 10-30 eV (optimized) | 10-30 eV (optimized) |

Diagram: LC-MS/MS Experimental Workflow

Caption: A streamlined workflow for the LC-MS/MS analysis.

Data Interpretation and Validation

-

Molecular Ion Confirmation: The presence of the [M+H]⁺ or [M-H]⁻ ion with high mass accuracy confirms the identity of the compound.

-

Fragmentation Pattern Matching: The observed product ions in the MS/MS spectrum should align with the proposed fragmentation pathways.

-

Linearity and Sensitivity: A calibration curve should be constructed to demonstrate the linear response of the instrument and to determine the limit of detection (LOD) and limit of quantification (LOQ).

Conclusion

This technical guide has outlined a comprehensive approach to the mass spectrometry analysis of this compound. By leveraging the capabilities of electrospray ionization and tandem mass spectrometry, researchers can achieve unambiguous identification and quantification of this important pharmaceutical intermediate. The provided protocols and theoretical framework serve as a robust starting point for method development and validation, ultimately contributing to the integrity and quality of drug discovery and development programs.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H8N2O2). Retrieved from [Link]

-

PubMed. (2001). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Retrieved from [Link]

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]

- 3. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. article.sapub.org [article.sapub.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the FTIR Spectrum of 2,6-Dimethylpyrimidine-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2,6-dimethylpyrimidine-4-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and antiviral agents[1]. Understanding its vibrational characteristics is paramount for quality control, reaction monitoring, and structural elucidation in drug discovery and development. This document outlines the theoretical basis for the expected spectral features, presents a detailed experimental protocol for acquiring a high-quality FTIR spectrum, and offers an in-depth interpretation of the principal vibrational modes. The guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who utilize spectroscopic techniques.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Synthesis

In the realm of medicinal chemistry, the precise structural confirmation of molecular intermediates is a critical checkpoint. This compound, with its heterocyclic pyrimidine core and appended carboxylic acid and methyl functional groups, presents a unique vibrational fingerprint. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique to verify the presence and integrity of these functional groups. The absorption of infrared radiation excites specific molecular vibrations—stretching and bending—providing direct insights into the chemical bonds present. This guide will deconstruct the FTIR spectrum of this molecule by correlating specific absorption bands to the vibrational modes of the pyrimidine ring, the carboxylic acid moiety, and the methyl substituents.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The acquisition of a clean and reproducible FTIR spectrum is foundational to its accurate interpretation. The following protocol is a self-validating system designed to ensure high-quality data.

Sample Preparation: The Logic of KBr Pelleting

For solid samples like this compound, the potassium bromide (KBr) pellet technique is often preferred. KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix to disperse the sample, minimizing scattering effects.

Step-by-Step Methodology:

-

Drying: Thoroughly dry both the this compound sample and spectroscopic grade KBr powder in an oven at 110°C for at least 2-4 hours to eliminate adsorbed water. Moisture introduces broad O-H stretching bands around 3400 cm⁻¹, which can obscure key spectral features.

-

Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of KBr in an agate mortar. Grind the mixture vigorously for several minutes until a fine, homogeneous powder is obtained. This ensures that the sample is evenly dispersed and particle size is minimized to reduce light scattering.

-

Pelletizing: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet. A clear pellet indicates good dispersion and minimal scattering.

-

Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan. This captures the spectral signature of the instrument and atmospheric components (e.g., CO₂, H₂O), which will be subtracted from the sample spectrum.

-

Sample Analysis: Mount the KBr pellet in the sample holder and acquire the FTIR spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio. The spectrum should be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Experimental Workflow Diagram

Caption: Diagram 1: Step-by-step workflow for acquiring the FTIR spectrum of a solid sample using the KBr pellet method.

Spectral Interpretation: Deconstructing the Vibrational Modes

The FTIR spectrum of this compound is a composite of the vibrations from its distinct functional groups. The analysis below is based on established group frequencies and the influence of the molecular structure on these vibrations.

The Carboxylic Acid Group (-COOH)

The carboxylic acid moiety gives rise to some of the most characteristic and easily identifiable bands in the infrared spectrum. A key feature is the formation of hydrogen-bonded dimers in the solid state, which significantly influences the positions and shapes of the O-H and C=O stretching bands.

-

O-H Stretching: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹ [2][3][4]. This band's breadth is a direct consequence of the strong hydrogen bonding between carboxylic acid dimers. It often appears as a wide envelope underlying the C-H stretching vibrations[2].

-

C=O Stretching: A strong, sharp absorption band is anticipated between 1760-1690 cm⁻¹ [2]. For dimeric carboxylic acids, this band is typically centered around 1710 cm⁻¹[3][4]. The conjugation of the carbonyl group with the pyrimidine ring may lower this frequency slightly.

-

C-O Stretching and O-H Bending: The spectrum will also feature bands corresponding to the C-O stretch and in-plane O-H bend, which are often coupled. These are expected in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions[2][5]. An out-of-plane O-H bend can also be observed as a broad band around 950-910 cm⁻¹ [2][5].

The Pyrimidine Ring

The pyrimidine ring has several characteristic vibrational modes. The positions of these bands can be influenced by the nature and position of substituents.

-

C=N and C=C Ring Stretching: Aromatic and heteroaromatic rings exhibit a series of stretching vibrations in the 1650-1400 cm⁻¹ region. For pyrimidine derivatives, these bands are due to coupled C=C and C=N stretching modes. One would expect to see distinct peaks in this region, with a notable ν(C=N) stretching vibration around 1560 cm⁻¹ which may shift upon complexation or substitution[6].

-

Ring Breathing Modes: The pyrimidine ring also has a characteristic "ring breathing" vibration, which is a symmetric stretching of the entire ring. This mode is often observed in Raman spectra but can appear in the IR spectrum as well, typically around 994 cm⁻¹ for unsubstituted pyrimidine[6]. The substitution pattern in this compound will influence the exact position of this band.

-

C-H Bending: Aromatic C-H out-of-plane bending vibrations occur in the 900-675 cm⁻¹ region. The specific pattern of these bands is diagnostic of the substitution pattern on the ring.

The Methyl Groups (-CH₃)

The two methyl groups attached to the pyrimidine ring will also contribute to the spectrum.

-

C-H Stretching: The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups are expected to appear in the 2980-2870 cm⁻¹ region. These will likely be sharp peaks superimposed on the broad O-H stretch from the carboxylic acid[2].

-

C-H Bending: Asymmetric and symmetric C-H bending (scissoring) vibrations of the methyl groups typically occur around 1460 cm⁻¹ and 1375 cm⁻¹ , respectively.

Summary of Expected Vibrational Frequencies

The following table summarizes the expected key absorption bands and their assignments for this compound.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3300-2500 | Broad, Strong | O-H Stretch (Hydrogen-bonded) | Carboxylic Acid |

| 2980-2870 | Medium, Sharp | C-H Stretch (Asymmetric & Symmetric) | Methyl Groups |

| 1760-1690 | Strong, Sharp | C=O Stretch (Dimeric) | Carboxylic Acid |

| 1650-1400 | Medium-Strong | C=C and C=N Ring Stretching | Pyrimidine Ring |

| ~1460 | Medium | Asymmetric C-H Bend | Methyl Groups |

| 1440-1395 | Medium | In-plane O-H Bend | Carboxylic Acid |

| ~1375 | Medium | Symmetric C-H Bend | Methyl Groups |

| 1320-1210 | Strong | C-O Stretch | Carboxylic Acid |

| 950-910 | Broad, Medium | Out-of-plane O-H Bend | Carboxylic Acid |

| 900-675 | Medium-Strong | C-H Out-of-plane Bending | Pyrimidine Ring |

Conclusion: A Tool for Chemical Verification

The FTIR spectrum of this compound is rich with information, providing a definitive fingerprint for its structural verification. The presence of a broad O-H stretch, a strong carbonyl absorption, and characteristic pyrimidine ring vibrations collectively confirm the molecule's identity and purity. For drug development professionals, this rapid analytical technique is an indispensable tool for ensuring the quality of synthetic intermediates, thereby safeguarding the integrity of the entire drug manufacturing process. The principles and data presented in this guide offer a robust framework for the interpretation of this important molecule's vibrational spectrum.

References

-

Howard, A. A., Tschumper, G. S., & Hammer, N. I. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. The Journal of Physical Chemistry A, 114(24), 6803–6810. Available at: [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

-

Howard, A. A., Tschumper, G. S., & Hammer, N. I. (2010). Effects of hydrogen bonding on vibrational normal modes of pyrimidine. The Journal of Physical Chemistry A, 114(24), 6803–6810. Available at: [Link]

-

Howard, A. A., Tschumper, G. S., & Hammer, N. I. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Available at: [Link]

-

Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6436–6448. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethylpyrimidine-4-carboxylic Acid

Introduction

Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous biologically active compounds.[1] Among these, 2,6-dimethylpyrimidine-4-carboxylic acid stands out as a valuable building block for the synthesis of a wide range of pharmaceutical intermediates, including kinase inhibitors and antiviral agents.[2] Its strategic functionalization allows for the exploration of diverse chemical spaces, making it a target of significant interest for researchers and scientists in the field. This guide provides a comprehensive overview of a robust synthetic route to this compound and details the analytical techniques for its thorough characterization.

Molecular Overview

-

IUPAC Name: this compound

-

CAS Number: 54198-74-2

-

Molecular Formula: C₇H₈N₂O₂

-

Molecular Weight: 152.15 g/mol

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This methodology first involves the construction of the pyrimidine ring system via a condensation reaction to form an ester precursor, followed by the hydrolysis of the ester to yield the final carboxylic acid. This approach ensures high yields and facilitates purification.

Step 1: Synthesis of Ethyl 2,6-Dimethylpyrimidine-4-carboxylate

The initial step involves the well-established pyrimidine synthesis through the condensation of an amidine with a β-ketoester. In this case, acetamidine hydrochloride reacts with ethyl acetoacetate to form the pyrimidine ring.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetamidine hydrochloride.

-

Addition of Reactants: To the stirred solution, add ethyl acetoacetate dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TTC).

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then dissolved in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford pure ethyl 2,6-dimethylpyrimidine-4-carboxylate.

Step 2: Hydrolysis of Ethyl 2,6-Dimethylpyrimidine-4-carboxylate

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2,6-dimethylpyrimidine-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for 2-4 hours, with the reaction progress monitored by TLC.

-

Work-up and Purification: Upon completion, the ethanol is removed under reduced pressure. The aqueous solution is then cooled in an ice bath and acidified to a pH of approximately 3-4 with dilute hydrochloric acid. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Visualizing the Synthetic Workflow

To provide a clear overview of the synthesis, the following workflow diagram is presented using Graphviz.

Caption: Synthetic workflow for this compound.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the pyrimidine ring proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (around 160-180 ppm). The carbons of the pyrimidine ring will appear in the aromatic region, and the methyl carbons will be found in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. A sharp and strong C=O stretch for the carbonyl group will be present around 1700-1730 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (152.15 g/mol ).

Summary of Expected Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Singlet (pyrimidine-H), Singlets (2 x CH₃), Broad Singlet (COOH) |

| ¹³C NMR | Signals for pyrimidine ring carbons, carbonyl carbon, and methyl carbons. |

| IR (cm⁻¹) | ~2500-3300 (broad, O-H), ~1700-1730 (strong, C=O) |

| Mass Spec (m/z) | Molecular ion peak at ~152 |

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis of this compound, a key intermediate in pharmaceutical research. The provided experimental protocols, along with the detailed characterization methods, offer a comprehensive resource for scientists and researchers. The causality behind the chosen synthetic route lies in the robust and well-documented nature of pyrimidine ring formation from β-dicarbonyl compounds and amidines, followed by a standard ester hydrolysis, which together provide a high-yielding and scalable process. The self-validating nature of the described protocols is ensured by the clear characterization endpoints that confirm the identity and purity of the final product.

References

-

PubChem. 2,6-Dimethoxypyrimidine-4-carboxylic acid. [Link]

-

MySkinRecipes. This compound. [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

-

PubChem. This compound (C7H8N2O2). [Link]

- Google Patents. Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.

- Google Patents. Synthesis of 2-amino-4, 6-dimethyl pyrimidine.

-

NIH. An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. [Link]

Sources

A Comprehensive In-Silico Analysis of 2,6-dimethylpyrimidine-4-carboxylic acid: A Whitepaper on Modern Theoretical and Computational Methodologies

This guide provides an in-depth exploration of the theoretical and computational chemistry approaches for the comprehensive characterization of 2,6-dimethylpyrimidine-4-carboxylic acid. Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a multitude of therapeutic agents. Understanding the intrinsic molecular properties of novel derivatives such as this compound is paramount for the rational design of new chemical entities with desired biological activities. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the application of modern computational tools to elucidate the structural, spectroscopic, and electronic properties of this molecule, and to predict its potential as a bioactive compound.

Foundational Principles: The Rationale for a Computational Approach

Experimental synthesis and characterization are indispensable in chemical research. However, a purely empirical approach can be both time-consuming and resource-intensive. Theoretical calculations, particularly those based on quantum mechanics, offer a powerful complementary route to anticipate molecular behavior, rationalize experimental findings, and guide further research.[1][2] For a molecule like this compound, which holds potential for applications in medicinal and agrochemical fields, an in-silico investigation provides invaluable insights into its stability, reactivity, and potential interactions with biological targets.[3]

This whitepaper will detail a systematic computational workflow, grounded in Density Functional Theory (DFT), to thoroughly characterize this compound. We will also explore the application of molecular docking simulations to probe its potential biological activity.

The Computational Workflow: A Step-by-Step Methodological Framework

The following sections delineate a robust computational protocol for the comprehensive analysis of this compound. The choice of methods and basis sets is informed by established practices for similar heterocyclic compounds, ensuring a high degree of accuracy and reliability.[1][4][5][6]

Figure 1: A schematic representation of the computational workflow for the theoretical analysis of this compound.

Quantum Chemical Calculations: Unveiling Intrinsic Molecular Properties

All quantum chemical calculations are proposed to be performed using a widely recognized software package such as Gaussian 09.[1] The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional in combination with a 6-311++G(d,p) basis set is recommended for a balanced approach to accuracy and computational cost for this class of molecules.[1][4][6]

Protocol for Quantum Chemical Calculations:

-

Molecular Structure Input: The initial 3D structure of this compound is constructed using a molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the global minimum on the potential energy surface. This process yields the most stable 3D conformation of the molecule.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra.[5][7]

-

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the 1H and 13C NMR chemical shifts.[1] These theoretical values, when referenced to a standard like tetramethylsilane (TMS), can be directly compared with experimental NMR data.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[8]

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution around the molecule. This allows for the identification of electrophilic and nucleophilic sites, providing insights into potential intermolecular interactions.[8]

| Parameter | Computational Method | Basis Set | Software | Purpose |

| Geometry Optimization | DFT/B3LYP | 6-311++G(d,p) | Gaussian 09 | Determine the most stable 3D structure |

| Vibrational Frequencies | DFT/B3LYP | 6-311++G(d,p) | Gaussian 09 | Predict IR/Raman spectra and confirm stability |

| NMR Chemical Shifts | GIAO/DFT/B3LYP | 6-311++G(d,p) | Gaussian 09 | Predict 1H and 13C NMR spectra |

| HOMO-LUMO Energies | DFT/B3LYP | 6-311++G(d,p) | Gaussian 09 | Assess chemical reactivity and stability |

| Molecular Electrostatic Potential | DFT/B3LYP | 6-311++G(d,p) | Gaussian 09 | Identify reactive sites and charge distribution |

Table 1: Summary of recommended quantum chemical calculation parameters for this compound.

Predicted Spectroscopic and Electronic Properties

Based on the methodologies outlined, the following are the anticipated outcomes for this compound:

-

Optimized Geometry: The calculations will provide precise bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule. For the pyrimidine ring, C-C bond lengths are expected to be in the range of 1.375-1.393 Å and C-N bond lengths between 1.329-1.344 Å.[1]

-

Vibrational Spectra: The theoretical IR spectrum is expected to show characteristic peaks for the C=O stretching of the carboxylic acid group, C-H stretching of the methyl groups, and various vibrations of the pyrimidine ring. For carboxylic acids, the O-H stretching vibration typically appears as a broad band in the FT-IR spectrum due to intermolecular hydrogen bonding.[7]

-

NMR Spectra: The GIAO method will yield theoretical chemical shifts for all hydrogen and carbon atoms, which can be used to interpret experimental NMR spectra and confirm the molecular structure.

-

Electronic Properties: The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's excitability and reactivity. The MEP map will likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group, indicating these as potential sites for electrophilic attack or hydrogen bonding.[8]

Predicting Biological Activity: Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This is a cornerstone of computer-aided drug design.

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jacsdirectory.com [jacsdirectory.com]

- 7. tandfonline.com [tandfonline.com]

- 8. dergipark.org.tr [dergipark.org.tr]

The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the Pyrimidine-4-Carboxylic Acid Scaffold

Introduction: The Unassuming Powerhouse of Drug Discovery

In the vast landscape of heterocyclic chemistry, the pyrimidine ring stands as a cornerstone, integral to the very fabric of life as a key component of nucleic acids.[1] When functionalized with a carboxylic acid at the 4-position, this scaffold transforms into pyrimidine-4-carboxylic acid, a versatile and highly valuable building block in the synthesis of a multitude of biologically active molecules.[2] Its inherent electronic properties and the strategic placement of its functional groups make it a privileged scaffold in medicinal chemistry, lending itself to the development of therapeutics ranging from antiviral and anticancer agents to agrochemicals.[2] This guide provides an in-depth exploration of the fundamental chemistry of the pyrimidine-4-carboxylic acid scaffold, offering insights into its synthesis, reactivity, and profound impact on drug development for researchers, scientists, and drug development professionals.